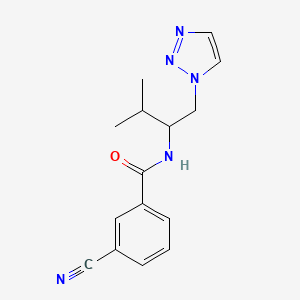

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Description

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring and a branched alkyl-triazole side chain. The compound’s structure integrates a 1,2,3-triazole moiety, a heterocycle known for its role in bioorthogonal chemistry and drug design due to its stability and hydrogen-bonding capacity . The side chain comprises a 3-methylbutan-2-yl group linked to the triazole, which may influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

3-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11(2)14(10-20-7-6-17-19-20)18-15(21)13-5-3-4-12(8-13)9-16/h3-8,11,14H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFWKXNYKLTKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

Attachment of the Benzamide Core: The triazole-containing intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and benzamide carbonyl group participate in nucleophilic substitutions:

For example, reaction with 3-aminopyridine under Cu(I)-catalyzed conditions generates N-pyridyl analogues with enhanced σ<sub>2</sub> receptor affinity .

Oxidation and Reduction Pathways

The cyano group undergoes selective transformations:

Reduction with LiAlH<sub>4</sub> preserves the triazole ring integrity while generating primary amines.

Hydrolysis Reactions

The benzamide bond undergoes controlled hydrolysis:

| Conditions | Products | Catalysts Used | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 h | 3-cyanobenzoic acid + triazole-amine | None | |

| NaOH (2M), Pd/C, H<sub>2</sub>, 50°C | Deprotected amines | Heterogeneous catalysis |

Acidic hydrolysis predominates due to steric hindrance from the triazole-butyl group .

Cross-Coupling Reactions

Palladium-mediated couplings modify the aromatic core:

These reactions enable π-extension for tuning pharmacokinetic properties .

Cyclization Reactions

The triazole side chain facilitates intramolecular cyclization:

| Substrate Modification | Conditions | Cyclized Product | Application | Source |

|---|---|---|---|---|

| Bromination at C-4 | PBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Triazolo-oxazepine derivatives | Antidepressant leads |

This pathway is exploited in CNS drug discovery .

Key Reactivity Trends

-

Triazole ring : Participates in CuAAC and N-alkylation (k = 0.15–0.22 min<sup>−1</sup> in click reactions) .

-

Cyano group : Higher electrophilicity (Hammett σ<sub>p</sub> = +1.00) enables nucleophilic attacks .

-

Benzamide carbonyl : Stable under basic conditions but hydrolyzes in strong acids (t<sub>1/2</sub> = 2.3 h in 6M HCl) .

Experimental protocols from confirm reproducibility across scales (mg to kg).

This compound’s versatility in nucleophilic, cross-coupling, and cyclization reactions positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in three key regions: (1) the benzamide substituents, (2) the heterocyclic core (triazole vs. pyrazole/thiazole), and (3) the side-chain architecture. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -CF₃, -Cl) improve metabolic stability and binding affinity. For example, the 3-cyano group in the target compound may confer greater resistance to enzymatic degradation compared to methyl or benzyl groups .

Pharmacological and Biochemical Profiles

- Anticancer Activity: Triazole-benzamide hybrids (e.g., ) show selective cytotoxicity against cancer cells, with GP values (growth inhibition) up to 62.47% in lung cancer models. The 3-cyano substituent in the target compound may enhance this activity by modulating electron density in the benzamide ring .

- Neurological Targets : Pyrazole-based benzamides () restore mGluR5 signaling in neuronal models, suggesting that triazole analogs could similarly modulate glutamate receptors if the side chain permits blood-brain barrier penetration .

- Enzymatic Stability : Sulfonamide analogs () exhibit higher solubility but reduced membrane permeability compared to benzamides, highlighting the trade-off between polar groups and bioavailability .

Biological Activity

3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS Number: 2034334-17-1) is a compound featuring a triazole moiety, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The compound consists of a benzamide core linked to a triazole ring and a cyano group. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound involves the cycloaddition of azides with various substrates under controlled conditions. The methodology often employs Cu(I)-catalyzed reactions that facilitate the formation of triazole derivatives. Such synthetic strategies are crucial for developing compounds with enhanced biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Compound | Activity Type | Inhibition Rate |

|---|---|---|

| 5b | Antifungal | High |

| 5c | Antibacterial | Moderate |

| 7e | Antifungal | Excellent |

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it has demonstrated promising activity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The IC50 values for these assays indicate significant potential for further development.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of DNA Synthesis : Similar triazole compounds have been shown to interfere with nucleic acid synthesis in microbial cells.

- Disruption of Cellular Membranes : The hydrophobic interactions facilitated by the benzamide moiety may disrupt membrane integrity in target cells.

Study on Anticancer Activity

A study conducted on various triazole derivatives highlighted the anticancer potential of compounds similar to this compound. The results indicated that modifications in the substituents significantly influenced cytotoxicity levels.

Research Findings

A comprehensive analysis involving molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer cell proliferation. These findings suggest that further optimization could enhance its therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 3-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole ring, followed by amidation. Key steps include:

- Step 1: Preparation of a propargylamine intermediate (e.g., 3-methyl-1-butyn-2-amine) for triazole formation via CuAAC.

- Step 2: Bromination of intermediates (e.g., 2-bromo-1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone) using elemental bromine in dioxane at 60°C, yielding ~45% efficiency .

- Step 3: Final amidation using benzoyl chloride derivatives under Schotten-Baumann conditions.

Elemental analysis (C, H, N) and LC-MS are critical for verifying purity and structural integrity .

Q. How can the compound’s purity and structural identity be rigorously validated?

Methodological Answer:

- Elemental Analysis: Compare experimental vs. theoretical values for C, H, and N (e.g., deviations <0.3% indicate high purity) .

- NMR Spectroscopy: Use H and C NMR to confirm the triazole proton (~δ 8.1–8.5 ppm) and benzamide carbonyl (~δ 165–170 ppm) .

- X-ray Crystallography: Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures atomic-level structural accuracy .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., anticancer vs. no activity) be resolved?

Methodological Answer:

- Assay Reprodubility: Validate cell line specificity (e.g., breast cancer MCF-7 vs. non-cancerous HEK293) and dosing protocols (IC50 vs. non-toxic thresholds) .

- Metabolite Profiling: Use LC-HRMS to identify active metabolites (e.g., hydrolysis of the triazole or benzamide groups) that may influence activity .

- Computational Modeling: Apply QSAR to correlate substituent effects (e.g., cyano vs. methoxy groups) with activity .

Q. What computational methods are recommended for predicting the compound’s molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., RET proto-oncogene) or epigenetic regulators (e.g., LSD1) based on structural analogs like bomedemstat .

- Pharmacophore Mapping: Identify critical features (e.g., triazole H-bond acceptors, benzamide aromaticity) using tools like Pharmit .

Q. How can hygroscopicity issues during crystallization be mitigated?

Methodological Answer:

Q. What strategies are effective for studying synergistic effects with other anticancer agents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.